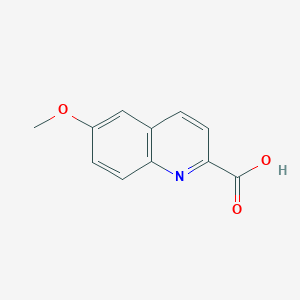

6-methoxyquinoline-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPYIZUQEDQMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457948 | |

| Record name | 6-methoxyquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75433-99-7 | |

| Record name | 6-methoxyquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 6-Methoxyquinoline-2-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 6-methoxyquinoline-2-carboxylic acid. Moving beyond a simple checklist of procedures, this document delves into the strategic rationale behind the analytical choices, the interpretation of complex data, and the synergistic power of a multi-technique approach to deliver an unambiguous structural confirmation.

Introduction and Strategic Overview

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Therefore, absolute certainty in the molecular structure of novel or synthesized quinoline derivatives is paramount for reproducible research and development, ensuring that structure-activity relationships (SAR) are built on a solid foundation.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the precise arrangement of atoms and their connectivity.

This integrated approach ensures the highest level of confidence in the final assigned structure.

The Proposed Structure and Analytical Hypothesis

Before analysis, we hypothesize the structure of this compound. This provides a framework for predicting spectroscopic outcomes and interpreting the resulting data. The IUPAC numbering convention for the quinoline ring is critical for assigning NMR signals correctly.

Caption: Hypothesized structure of this compound with IUPAC numbering.

Spectroscopic Analysis: Data and Interpretation

This section details the expected data from each analytical technique and provides an expert interpretation, explaining the causality behind the observed signals.

Mass Spectrometry (MS)

Core Objective: To confirm the molecular weight and elemental formula.

Methodology Rationale: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion, providing a highly accurate mass measurement essential for formula determination.

Expected Data & Interpretation: The chemical formula is C₁₁H₉NO₃. The monoisotopic mass is calculated to be 203.05824 Da .[2] HRMS analysis should yield a molecular ion peak ([M+H]⁺) at m/z 204.06552 or a deprotonated ion ([M-H]⁻) at m/z 202.05096.[2] Observing a mass accurate to within 5 ppm of the calculated value confirms the elemental composition.

Under harsher ionization conditions like Electron Ionization (EI), characteristic fragmentation would be expected. The primary fragmentation pathway for quinoline carboxylic acids involves the loss of the carboxyl group.[3]

| Parameter | Expected Value | Significance |

| Chemical Formula | C₁₁H₉NO₃ | Basis for all structural assumptions. |

| Monoisotopic Mass | 203.05824 Da | The precise theoretical mass of the most abundant isotopes.[2] |

| [M-H]⁻ Ion (m/z) | 202.05096 | Confirms molecular weight in negative ion mode ESI.[2] |

| [M-COOH]⁺ Fragment (m/z) | 158 | Loss of the carboxyl radical (45 Da), a common fragmentation for such acids.[4] |

| [M-CO₂]⁺ Fragment (m/z) | 159 | Loss of carbon dioxide (44 Da).[3] |

Infrared (IR) Spectroscopy

Core Objective: To identify the principal functional groups.

Methodology Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions. The presence of a carboxylic acid, an aromatic system, and an ether will produce a highly characteristic spectrum.

Expected Data & Interpretation: The IR spectrum is defined by the carboxylic acid moiety. The O-H stretch of a carboxylic acid is one of the most recognizable bands in IR spectroscopy, appearing as an extremely broad band from approximately 3300 to 2500 cm⁻¹.[5] This broadness is due to extensive hydrogen bonding, which creates a continuum of bond strengths.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation & Causality |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | The hallmark of a hydrogen-bonded carboxylic acid dimer.[7] |

| Aromatic C-H Stretch | 3100 - 3000 (sharp) | Associated with the sp² hybridized C-H bonds of the quinoline ring. |

| Aliphatic C-H Stretch | 3000 - 2850 (sharp) | Corresponds to the sp³ hybridized C-H bonds of the methoxy group.[8] |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 (strong, sharp) | The carbonyl stretch, its position indicating conjugation with the aromatic quinoline system.[6] |

| C=C / C=N Stretch (Aromatic) | 1600 - 1450 (multiple bands) | Characteristic vibrations of the quinoline aromatic ring system. |

| C-O Stretch (Ether & Acid) | 1320 - 1210 (strong) | A strong band resulting from the C-O stretches of both the methoxy ether and the carboxylic acid.[5] |

¹H NMR Spectroscopy

Core Objective: To determine the number, environment, and connectivity of protons.

Methodology Rationale: ¹H NMR provides detailed information about the hydrogen framework of the molecule. Chemical shifts indicate the electronic environment of each proton, while splitting patterns (multiplicity) reveal adjacent, non-equivalent protons, allowing for the mapping of the structure.

Expected Data & Interpretation: The spectrum should show signals for six distinct protons: five aromatic protons on the quinoline ring and the three equivalent protons of the methoxy group. The carboxylic acid proton often appears as a very broad singlet at a high chemical shift (>10 ppm) and may be difficult to observe or exchange with trace water in the solvent.[9]

| Proton Assignment | Expected δ (ppm) | Multiplicity | Rationale for Chemical Shift and Splitting |

| H5 | ~8.1 - 8.2 | d (J ≈ 3.0 Hz) | Located on the benzene portion of the ring. It is ortho to the electron-donating methoxy group but is also deshielded by the ring system. It is split by H7. |

| H3 | ~8.0 | d (J ≈ 8.5 Hz) | Adjacent to the electron-withdrawing nitrogen and carboxylic acid. Deshielded. Split by H4. |

| H4 | ~8.0 | d (J ≈ 8.5 Hz) | Adjacent to the nitrogen atom's influence. Split by H3. |

| H8 | ~7.9 - 8.0 | d (J ≈ 9.2 Hz) | Part of the benzene ring, ortho to the fused pyridine ring. Split by H7. |

| H7 | ~7.4 - 7.5 | dd (J ≈ 9.0, 3.0 Hz) | Coupled to both H8 (ortho-coupling) and H5 (meta-coupling). The electron-donating methoxy group at C6 shields this proton relative to H5 and H8. |

| -OCH₃ | ~3.9 | s | A sharp singlet for the three equivalent methyl protons. Its position is characteristic of an aryl methyl ether. |

| -COOH | >12 | br s | Highly deshielded due to the electronegative oxygens and hydrogen bonding. Often broad and may exchange with D₂O.[7] |

Note: Predicted chemical shifts (δ) and coupling constants (J) are estimates and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Core Objective: To determine the number and electronic environment of unique carbon atoms.

Methodology Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms in the molecule, including quaternary carbons that are invisible in the ¹H spectrum. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.

Expected Data & Interpretation: The structure contains 11 unique carbon atoms. The chemical shifts will be spread over a wide range, from the aliphatic methoxy carbon to the downfield carboxylic acid carbon.

| Carbon Assignment | Expected δ (ppm) | Rationale for Chemical Shift |

| C=O (Acid) | ~165-170 | Characteristic chemical shift for a carboxylic acid carbon conjugated with an aromatic system.[10] |

| C6 | ~158-160 | Aromatic carbon directly attached to the electron-donating oxygen of the methoxy group, resulting in significant downfield shift. |

| C2 | ~148-150 | Attached to both the electronegative nitrogen and the carboxylic acid group, causing a strong deshielding effect. |

| C4, C8a | ~144-148 | Quaternary carbons within the quinoline ring system. |

| C5, C8 | ~128-132 | Aromatic CH carbons on the benzene portion of the ring. |

| C3, C4a | ~120-125 | Aromatic CH and quaternary carbons. |

| C7 | ~104-106 | Aromatic CH carbon ortho to the strongly electron-donating methoxy group, causing significant upfield shielding. |

| -OCH₃ | ~55-56 | Typical chemical shift for an sp³ hybridized carbon of an aryl methyl ether. |

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 0.1 mg of this compound in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes for comprehensive data.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass accuracy is calibrated to < 5 ppm using a known standard.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Data Integration and Structure Confirmation

The final step is to synthesize all spectroscopic data into a cohesive and logical proof of structure. This process is visualized in the workflow diagram below.

Caption: Workflow for the integrated spectroscopic elucidation of molecular structure.

The confirmation is achieved by cross-validation:

-

MS provides the correct molecular formula (C₁₁H₉NO₃).

-

IR confirms the presence of the essential functional groups required by this formula: a carboxylic acid, a methoxy ether, and an aromatic system.

-

NMR assembles these pieces into a single, unique structure. The ¹³C NMR shows 11 distinct carbons, and the ¹H NMR signal patterns and couplings perfectly match the substitution pattern of a 2-carboxy, 6-methoxy quinoline ring.

This convergence of independent data streams provides an exceptionally high degree of confidence, thereby validating the assigned structure of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 2-methoxyquinoline-6-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

6-methoxyquinoline-2-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methoxyquinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities, offering valuable information for researchers engaged in the discovery of novel therapeutic agents.

Core Compound Identification

CAS Number: 75433-99-7

Molecular Formula: C₁₁H₉NO₃

Molecular Weight: 203.19 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| CAS Number | 75433-99-7 | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol |

Synthesis and Experimental Protocols

A plausible synthetic approach for this compound could be adapted from established protocols for related quinoline derivatives. One such general procedure is outlined below.

General Synthetic Workflow for Quinolines (Doebner Reaction Adaptation)

Caption: A potential synthetic workflow for this compound.

Experimental Steps (Hypothetical):

-

Reaction Setup: In a round-bottom flask, dissolve p-anisidine and glyoxylic acid in a suitable solvent such as ethanol or acetic acid.

-

Condensation: Heat the mixture to reflux for several hours to facilitate the initial condensation reaction and formation of the iminium intermediate.

-

Cyclization and Oxidation: An oxidizing agent, which can sometimes be one of the reactants or atmospheric oxygen, promotes the cyclization and subsequent aromatization to the quinoline ring system.

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration. The crude product can then be purified by recrystallization from an appropriate solvent to yield pure this compound.

Biological Activity and Potential Applications

Derivatives of quinoline-2-carboxylic acid have been investigated for a range of biological activities, suggesting potential therapeutic applications for this compound.

Potential as P-glycoprotein Inhibitors

Structurally related 6-methoxy-2-arylquinolines have been designed and synthesized as potential P-glycoprotein (P-gp) inhibitors.[2] P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells. Inhibition of P-gp can, therefore, enhance the efficacy of anticancer drugs.

The evaluation of these compounds typically involves:

-

Cytotoxicity Assays: The intrinsic toxicity of the compounds is assessed against both drug-sensitive and multidrug-resistant cancer cell lines using assays such as the MTT assay.[2]

-

P-gp Inhibition Assays: The ability of the compounds to inhibit P-gp-mediated efflux is often measured using a fluorescent substrate of P-gp, such as rhodamine 123. An increase in intracellular fluorescence indicates inhibition of the pump.[2]

Potential as mGluR1 Antagonists

Other related quinoline derivatives, specifically 2-substituted quinoline 6-carboxamides, have been evaluated as potential metabotropic glutamate receptor 1 (mGluR1) antagonists for the treatment of neuropathic pain.[3] mGluR1 is a G-protein coupled receptor involved in modulating excitatory neurotransmission in the central nervous system.

The experimental workflow for evaluating such compounds generally includes:

-

Synthesis: Chemical synthesis of a library of quinoline derivatives.

-

In vitro Functional Assays: Evaluation of the antagonistic activity of the synthesized compounds on mGluR1, typically using a cell-based assay that measures changes in intracellular calcium or other second messengers upon receptor activation.

-

In vivo Models: Promising candidates from in vitro assays may then be tested in animal models of neuropathic pain to assess their analgesic effects.[3]

General Antimicrobial and Anticancer Potential

Functionalized methoxy quinoline derivatives have been evaluated as potential antiepileptic, anti-Alzheimer, antibacterial, and antifungal drug candidates.[4] These studies often involve in silico evaluations and in vitro enzyme inhibition assays.

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been elucidated, based on the activities of related compounds, potential interactions can be hypothesized. For instance, as a potential mGluR1 antagonist, it would be expected to interfere with G-protein signaling pathways.

Hypothetical mGluR1 Antagonism Pathway

Caption: A hypothetical signaling pathway of mGluR1 antagonism.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. Its structural similarity to compounds with known biological activities, including P-glycoprotein inhibition and mGluR1 antagonism, suggests that it warrants further investigation. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this and related quinoline derivatives. Further studies are required to elucidate its precise mechanism of action and to fully characterize its pharmacological profile.

References

- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

An In-Depth Guide to the IUPAC Nomenclature of 6-methoxyquinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The systematic naming of chemical compounds is a cornerstone of scientific communication, ensuring clarity and precision. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose. This guide details the IUPAC nomenclature for the compound commonly known as 6-methoxyquinoline-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development.

Systematic IUPAC Name

The preferred IUPAC name for the compound is This compound .

This name is derived by identifying the principal functional group, the parent heterocyclic system, and any substituents, assigning locants to each to define the precise structure.

Deconstruction of the IUPAC Name

The naming process follows a set of established rules, prioritizing functional groups and ensuring the lowest possible numbering for substituents.

-

Identifying the Parent Heterocycle: The core structure is a quinoline ring system. Quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

-

Identifying the Principal Functional Group: According to IUPAC nomenclature priority rules, the carboxylic acid (-COOH) group is the principal functional group in this molecule.[1][2] When a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the parent ring system.[1]

-

Numbering the Ring System: The numbering of the quinoline ring is fixed. It starts from the nitrogen atom as position 1 and proceeds around the pyridine ring first, then continues to the benzene ring. The carboxylic acid group is located at position 2.

-

Identifying and Locating Substituents: There is one substituent on the quinoline ring: a methoxy group (-OCH₃). This group is located at position 6 of the quinoline ring.

By combining these elements, the systematic name is constructed as This compound .

Structural and Chemical Data

For clarity and cross-referencing, the following table summarizes key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 75433-99-7[3] |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol [4] |

Logical Derivation of the IUPAC Name

The process of naming a substituted heterocyclic compound like this compound can be visualized as a logical workflow. This ensures all IUPAC rules are systematically applied.

Caption: Logical workflow for deriving the IUPAC name of a substituted heterocyclic compound.

References

A Technical Guide to the Preliminary Biological Screening of 6-Methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary biological evaluation of 6-methoxyquinoline derivatives, a class of compounds recognized as a "privileged structure" in medicinal chemistry.[1] The versatility of the quinoline scaffold allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[2][3] This guide details common experimental protocols, presents quantitative data from various studies, and visualizes key workflows and mechanisms of action to facilitate further research and development in this promising area.

Antimicrobial Activity

Derivatives of 6-methoxyquinoline have demonstrated notable efficacy against a range of pathogenic bacteria and fungi.[4][5] The primary methods for evaluating this activity are determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.[4][6]

Data Presentation: Antimicrobial Activity

The following tables summarize the antimicrobial efficacy of various 6-methoxyquinoline derivatives reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Methoxyquinoline Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ester derivative 7b | Streptococcus pneumoniae (Gram+) | Not specified, but highest activity | [4][5] |

| Thioether derivative 9c | Streptococcus pneumoniae (Gram+) | Not specified, but highest activity | [4][5] |

| Ester derivative 7b | Pseudomonas aeruginosa (Gram-) | Not specified, but highest activity | [4][5] |

| Derivative 7d | Pseudomonas aeruginosa (Gram-) | Not specified, but highest activity | [4][5] |

| Thioether derivative 9b | Pseudomonas aeruginosa (Gram-) | Not specified, but highest activity | [4][5] |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'- azetidinyl)quinoline | Staphylococcus aureus ATCC 25923 | 3.125 | [7] |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'- azetidinyl)quinoline | Bacillus subtilis ATCC 6633 | 6.25 | [7] |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'- azetidinyl)quinoline | Escherichia coli ATCC 25922 | 6.25 | [7] |

| Compound 7e | Aspergillus fumigatus (Fungus) | More active than Amphotericin B | [4][5] |

| Compound 7e | Syncephalastrum racemosum (Fungus) | More active than Amphotericin B | [4][5] |

| Compound 7e | Geotrichum candidum (Fungus) | More active than Amphotericin B |[4][5] |

Experimental Protocols

A. Disc Diffusion Method This method is used for the qualitative assessment of antimicrobial activity.[4]

-

Medium Preparation: Prepare Nutrient Agar plates for bacteria or Sabouraud Dextrose Agar for fungi.

-

Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

B. Broth Microdilution Method (for MIC Determination) This method provides a quantitative measure of antimicrobial potency.[7]

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Visualizations: Antimicrobial Screening

Caption: General workflow for in vitro antimicrobial screening.

Caption: Proposed mechanism of action for quinolone-type antibiotics.[7][8]

Anticancer Activity

Quinoline derivatives are a significant class of compounds in oncology, with some acting as kinase inhibitors, tubulin polymerization inhibitors, or inducers of apoptosis.[1][3] The preliminary screening of 6-methoxyquinoline derivatives typically involves evaluating their cytotoxicity against a panel of human cancer cell lines.

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic effects (IC50 values) of selected 6-methoxyquinoline complexes and derivatives.

Table 2: In Vitro Anticancer Activity (IC50) of 6-Methoxyquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time | Reference |

|---|---|---|---|---|

| Cu(II) 6MQ Complex | A549 (Lung) | 57.9 | 24 h | [9] |

| 9-methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 | Not specified | [10] |

| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | 5.80 ± 0.40 | Not specified | [10] |

| 9-methoxycanthin-6-one | MCF-7 (Breast) | 15.09 ± 0.99 | Not specified | [10] |

| 9-methoxycanthin-6-one | HT-29 (Colorectal) | 3.79 ± 0.069 | Not specified | [10] |

| 9-methoxycanthin-6-one | A375 (Skin) | 5.71 ± 0.20 | Not specified | [10] |

| 9-methoxycanthin-6-one | HeLa (Cervical) | 4.30 ± 0.27 | Not specified | [10] |

| Quinoline derivative 21 | H1975 (L858R/T790M Mutant EGFR) | 0.21 | Not specified | [11] |

| Quinoline derivative 21 | A549 (Wild-Type EGFR) | 0.99 | Not specified |[11] |

Experimental Protocols

A. MTT Cell Viability Assay This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds.[1][12]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[13]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[13]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.[1]

Visualizations: Anticancer Screening

Caption: Preclinical workflow for in vitro anticancer drug screening.[2]

Caption: Pathway of tubulin polymerization inhibition by a Colchicine-Binding Site Inhibitor (CBSI).[14]

Antimalarial Activity

The quinoline core is fundamental to many antimalarial drugs, including quinine and chloroquine.[15][16] Research into 6-methoxyquinoline derivatives aims to identify new compounds effective against drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[17]

Data Presentation: Antimalarial Activity

The following table presents the in vitro antiplasmodial activity of various 6-methoxyquinoline derivatives.

Table 3: In Vitro Antiplasmodial Activity of 6-Methoxyquinoline Derivatives

| Compound Series | P. falciparum Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6-Chloro-2-arylvinylquinolines (Compound 29) | Dd2 (CQ-Resistant) | EC50 | 4.8 ± 2.0 nM | [18] |

| 6-Methoxy-2-arylvinylquinolines (Compound 9) | Dd2 (CQ-Resistant) | EC50 | 28.6 ± 0.9 nM | [18] |

| 6-Methoxy-2-arylvinylquinolines (Compound 8) | Dd2 (CQ-Resistant) | EC50 | 41.2 ± 5.3 nM | [18] |

| Monoquinoline methanamine (Compound 40) | 3D7 (CQ-Sensitive) | IC50 | 0.23 µM | [19] |

| Bisquinoline methanamine (Compound 59) | 3D7 (CQ-Sensitive) | IC50 | 0.93 µM |[19] |

Experimental Protocols

A. SYBR Green I-based Fluorescence Assay This is a widely used, high-throughput method for assessing parasite viability.

-

Parasite Culture: A-sexual, intra-erythrocytic stages of P. falciparum are cultured in vitro in human erythrocytes using RPMI-1640 medium supplemented with human serum/albumax.

-

Compound Plating: Test compounds are serially diluted in 96-well or 384-well plates.

-

Assay Initiation: Synchronized ring-stage parasite cultures (e.g., at 1% parasitemia and 2% hematocrit) are added to the wells containing the test compounds.

-

Incubation: Plates are incubated for 72 hours under a low-oxygen gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the erythrocytes and parasites, releasing parasite DNA.

-

Fluorescence Reading: After a 1-hour incubation in the dark, fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.

-

Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.

Visualization: Antimalarial Screening

Caption: Workflow for a SYBR Green I-based in vitro antimalarial assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]

- 18. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Potential Research Applications of 6-Methoxyquinoline-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its synthesis, potential as an anti-inflammatory agent, and its role as a scaffold for the development of novel therapeutics, such as metabotropic glutamate receptor 1 (mGluR1) antagonists.

Synthesis of this compound

The synthesis of this compound can be achieved through the Doebner reaction. This reaction involves the condensation of an aniline (in this case, p-anisidine), an aldehyde, and pyruvic acid.

Experimental Protocol: Doebner Reaction for this compound

This protocol is adapted from the general procedure for the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids. To synthesize this compound, formaldehyde would be used as the aldehyde component.

Materials:

-

p-Anisidine

-

Formaldehyde (or a suitable precursor like paraformaldehyde)

-

Pyruvic acid

-

Ethanol

-

Hexane

Procedure:

-

A solution of formaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml) is heated for 30 minutes.

-

p-Anisidine (9.45 mmol) is then added to the solution.

-

The reaction mixture is refluxed overnight.

-

After cooling, the precipitate formed is filtered.

-

The collected solid is washed with ethanol and hexane.

-

The crude product is recrystallized from ethanol to yield the purified this compound.

Diagram of the Doebner Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Doebner reaction.

Potential as an Anti-Inflammatory Agent

Quinoline derivatives are recognized for their anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages. Overproduction of NO is a hallmark of chronic inflammation.

Inhibition of Nitric Oxide Production

Table 1: Anti-Inflammatory Activity of Representative Quinoline Carboxylic Acid Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced NO production | RAW 264.7 | Data suggests significant inhibition | [1] |

| Quinoline-3-carboxylic acid | LPS-induced NO production | RAW 264.7 | Data suggests significant inhibition | [1] |

| Quinoline-2-carboxylic acid | LPS-induced NO production | RAW 264.7 | Data suggests significant inhibition | [1] |

Note: Specific IC50 values for the parent compounds in this assay were not detailed in the cited source, but their "impressively appreciable anti-inflammation affinities" were highlighted.

Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages

This protocol outlines the measurement of nitrite, a stable product of NO, in cell culture medium using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

This compound (or derivatives)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 × 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or its derivatives) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Diagram of the Nitric Oxide Assay Workflow

Caption: Workflow for the LPS-induced nitric oxide production assay in RAW 264.7 macrophages.

Interference with NF-κB Signaling Pathway

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some quinoline derivatives have been shown to inhibit this pathway.[3][4]

Diagram of the Proposed NF-κB Signaling Inhibition by a Quinoline Derivative

Caption: Proposed mechanism of NF-κB inhibition by a quinoline derivative.

Scaffold for mGluR1 Antagonists

Derivatives of this compound have been synthesized and evaluated as antagonists of the metabotropic glutamate receptor 1 (mGluR1).[4] These receptors are implicated in various neurological disorders, including neuropathic pain. The development of potent and selective mGluR1 antagonists is a significant area of research in drug discovery.

Structure-Activity Relationship (SAR) Insights

Studies on 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have provided valuable SAR insights. For instance, a hydrophobic cyclic amine at the R1 position and a small secondary amide group at the R2 and R3 positions have been shown to be important for potent mGluR1 antagonistic activity.

Table 2: mGluR1 Antagonistic Activity of a Representative Quinoline Carboxamide Derivative

| Compound | Assay | IC50 (µM) | Reference |

| 13c (a 2,6-disubstituted quinoline) | In vitro calcium assay (FDSS) | 2.16 | [4] |

This data highlights the potential of the 6-methoxyquinoline scaffold in designing novel mGluR1 antagonists. Further optimization of derivatives based on this core structure could lead to the development of effective treatments for neuropathic pain.

Conclusion

This compound is a versatile chemical entity with significant potential in various research applications. Its straightforward synthesis via the Doebner reaction makes it an accessible building block for medicinal chemists. The inherent anti-inflammatory properties of the quinoline nucleus, coupled with the potential for derivatization to target specific receptors like mGluR1, make this compound a valuable scaffold for the development of new therapeutic agents. Further investigation into the biological activities of the parent compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Methoxyquinoline Compounds

This technical guide provides a comprehensive literature review of 6-methoxyquinoline and its derivatives, focusing on their synthesis, physicochemical properties, biological activities, and applications. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to 6-Methoxyquinoline

6-Methoxyquinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring substituted with a methoxy group at the 6th position.[1] Its chemical formula is C₁₀H₉NO.[2] This compound serves as a versatile and crucial building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.[2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The presence of the methoxy group at the 6-position significantly influences the molecule's electronic properties and biological activity, making its derivatives subjects of intense research.[2]

Physicochemical Properties

6-Methoxyquinoline is typically a colorless to light-yellow oily liquid with a distinct sweet odor.[5] It is insoluble in water but shows good solubility in organic solvents like alcohol.[5] Key physicochemical data are summarized in the table below.

| Property | Value | References |

| CAS Number | 5263-87-6 | [5] |

| Molecular Formula | C₁₀H₉NO | [2][5] |

| Molecular Weight | 159.18 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Melting Point | 18-20 °C | [5] |

| Boiling Point | 140-146 °C / 15 mmHg | [5] |

| Density | 1.15 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.625 | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | [5] |

Synthesis of 6-Methoxyquinoline

The most established and industrially favored method for synthesizing the 6-methoxyquinoline core is the Skraup synthesis.[5][6] This reaction involves the condensation of an aniline derivative with glycerol, typically using an oxidizing agent and a strong acid catalyst.[5] Alternative methods, such as the cyclization of o-aminobenzyl alcohols with ketones using transition metal catalysts, have also been developed.[5]

General Synthetic Workflow

The Skraup synthesis provides a scalable and cost-effective route to 6-methoxyquinoline. The general workflow involves a one-pot reaction followed by neutralization and purification steps.

Caption: Skraup Synthesis Workflow for 6-Methoxyquinoline.

Detailed Experimental Protocol: Modified Skraup Synthesis

The following protocol is adapted from patent literature, which describes a method with improved yield and safety by incorporating reaction inhibitors.[6][7]

Materials:

-

p-Methoxyaniline (1 part, molar ratio)

-

Glycerol (4.3-4.5 parts, molar ratio)

-

p-Methoxy nitrobenzene (oxidizing agent, 0.50-0.54 parts, molar ratio)

-

Ferrous sulfate (inhibitor, 0.20-0.25 parts, molar ratio)

-

Boric acid (inhibitor, 1.0-1.3 parts, molar ratio)

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Distilled water

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, combine p-methoxyaniline, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid according to the specified molar ratios.[7]

-

Slowly and carefully, add concentrated sulfuric acid dropwise. The volume ratio of added sulfuric acid to glycerol should be approximately 1:6.[7]

-

After the addition of sulfuric acid is complete, heat the mixture to 140°C and maintain it at reflux for 8 to 8.5 hours.[7]

-

Allow the reaction mixture to cool naturally to room temperature.[7]

-

Neutralize the mixture to a pH of 5.5 using a sodium hydroxide solution.[7]

-

Remove any floating resin by decantation. Perform suction filtration to collect the solid.[7]

-

Wash the collected solid thoroughly with distilled water, followed by a wash with ethyl acetate.[7]

-

Combine all organic phases, including extractions from the aqueous phase with ethyl acetate.[7]

-

Remove the ethyl acetate via reduced pressure distillation to yield the final 6-methoxyquinoline product.[7] The addition of ferrous sulfate and boric acid helps to control the reaction's intensity, preventing charring and improving the overall yield.[6]

Biological Activities and Therapeutic Potential

Derivatives of 6-methoxyquinoline are being investigated for a wide array of therapeutic applications, owing to their diverse biological activities.[2]

Role in Drug Discovery

6-methoxyquinoline is a key precursor for generating libraries of diverse compounds for biological screening. Its structure can be readily modified to optimize activity against various therapeutic targets.

Caption: Role of 6-Methoxyquinoline in Drug Discovery.

Antimalarial Activity

The 8-amino-6-methoxyquinoline pharmacophore is a central element in established antimalarial drugs like primaquine and tafenoquine.[8] Recent research has focused on creating hybrid molecules that link this pharmacophore to other active moieties, such as tetrazole rings, to develop new agents against resistant strains of Plasmodium falciparum.[8]

Table: Antiplasmodial Activity of 8-Amino-6-methoxyquinoline-Tetrazole Hybrids [8]

| Compound ID | Linker/Side Chain | P. falciparum NF54 IC₅₀ (µM) | Cytotoxicity L-6 Cells IC₅₀ (µM) | Selectivity Index (SI) |

| 16 | Varied Linker & Side Chain | 0.324 | 105.0 | 318.3 |

| 17 | Varied Linker & Side Chain | 0.428 | 58.9 | 137.6 |

| 18 | Varied Linker & Side Chain | 0.400 | 119.4 | 298.5 |

| 19 | Varied Linker & Side Chain | 0.398 | 124.0 | 311.6 |

| 21 | 1-Naphthyl Analogue | 1.26 | 248.5 | 197.2 |

| 22 | Varied Linker & Side Chain | 0.897 | 54.73 | 61.0 |

Data extracted from a study on novel tetrazole hybrids, demonstrating potent activity and promising selectivity against P. falciparum.[8]

Anticancer and P-glycoprotein Inhibition

Certain 6-methoxyquinoline analogues show significant cytotoxic effects against multidrug-resistant cancer cell lines.[5] Their mechanism is sometimes linked to the inhibition of P-glycoprotein (P-gp), a transporter protein that pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance.[9] Aryl-substituted 6-methoxyquinoline derivatives have been specifically evaluated as potential P-gp inhibitors.[9]

Antibacterial Activity

Derivatives such as 3-fluoro-6-methoxyquinolines have been developed as novel inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][10] These compounds show excellent activity against clinically relevant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10]

Signaling Pathway Modulation

While direct research on 6-methoxyquinoline's effect on specific signaling pathways is emerging, studies on related methoxy-substituted heterocyclic compounds provide a strong basis for hypothesized mechanisms. For instance, methoxyflavones (which share structural similarities) are known to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB pathway and can induce apoptosis in cancer cells through the PERK/EIF2α/ATF4/CHOP pathway, which is related to endoplasmic reticulum stress.[11][12] It is plausible that 6-methoxyquinoline derivatives could exert their anticancer and anti-inflammatory effects by modulating similar kinase signaling cascades.

Caption: Hypothesized action of a 6-MQ derivative on a generic MAPK signaling cascade.

Applications in Research and Industry

Beyond its therapeutic potential, 6-methoxyquinoline has several other important applications.

-

Fluorescent Sensors: It is used as a precursor in the synthesis of fluorescent sensors for detecting ions like zinc and chloride, which are crucial for monitoring in biological and environmental systems.[5][13]

-

Material Science: Due to its unique electronic properties, 6-methoxyquinoline is being explored for use in the development of organic light-emitting diodes (OLEDs), contributing to advancements in display technology.[2][5]

-

Coordination Chemistry: It functions as a ligand in coordination chemistry, helping researchers to study enzyme functions and biochemical pathways.[5]

Safety and Handling

6-Methoxyquinoline is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[5][14] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[5][14] It is recommended to work in a well-ventilated area. The compound is sensitive to light and should be stored below +30°C.[5]

Conclusion

6-Methoxyquinoline is a compound of significant interest with a well-established synthetic foundation and a continually expanding profile of biological activities. Its role as a versatile scaffold allows for the creation of diverse derivatives with potent antimalarial, anticancer, and antibacterial properties. Future research will likely focus on elucidating the precise molecular mechanisms and signaling pathways modulated by these compounds, further optimizing their structures for enhanced efficacy and safety, and expanding their applications in material science and diagnostics.

References

- 1. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 6-Methoxyquinoline | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 13. 6-methoxyquinoline, 5263-87-6 [thegoodscentscompany.com]

- 14. fishersci.com [fishersci.com]

A Senior Scientist's Guide to the Safe Handling of 6-Methoxyquinoline-2-Carboxylic Acid

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for 6-methoxyquinoline-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Analysis and Compound Profile

This compound belongs to the quinoline class of heterocyclic aromatic compounds. While comprehensive toxicological data for this specific molecule is not widely available, a robust hazard profile can be constructed by analyzing its structural components—the quinoline core and the carboxylic acid functional group—and data from closely related analogs like 6-methoxyquinoline-4-carboxylic acid.

The primary hazards are associated with irritation.[1][2] Like many fine chemical powders, it can pose a respiratory hazard if inhaled and may cause irritation upon contact with skin and eyes.[1][3] The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, and is suspected of causing genetic defects and cancer.[4] Therefore, treating this compound with a high degree of caution is a prudent and necessary measure.

| Hazard Class | GHS Classification | Prevention and Response |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][2] | P264: Wash skin thoroughly after handling.[2][3] P280: Wear protective gloves.[2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[1][2] | P280: Wear eye protection.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |

| Respiratory Irritation | May cause respiratory irritation (Assumed from analogs)[3][5] | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

Prerequisite Controls: Engineering and Personal Protection

Before handling this compound, a robust safety infrastructure must be in place. The causality is simple: minimize all routes of potential exposure.

Engineering Controls:

-

Chemical Fume Hood: All work involving the solid or its solutions must be conducted in a certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation of airborne powder or solvent vapors.[7][8]

-

Safety Shower & Eyewash Station: These must be readily accessible and tested regularly.[9] Their immediate availability is critical for mitigating accidental exposures.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against direct contact.[7]

| Equipment | Specification | Purpose and Rationale |

| Hand Protection | Nitrile or Neoprene Gloves[7] | Provides a primary barrier against skin contact.[7] Gloves must be inspected for punctures before use and removed without touching the outer surface with bare skin.[10] |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN166) | Protects eyes from accidental splashes of solutions or contact with airborne powder.[6][7] |

| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[7] A chemical-resistant apron is recommended when handling larger quantities.[7] |

| Respiratory Protection | N95 Particulate Respirator or higher | Recommended for handling the solid, powdered form to prevent inhalation of dust particles, especially when a fume hood is not available for a specific short-term task.[7] |

Standard Operating Protocol (SOP) for Handling

This protocol outlines a self-validating workflow. Each step is designed to confirm a safe state before proceeding to the next, minimizing the risk of exposure and contamination.

Caption: A step-by-step workflow for the safe handling of this compound.

Methodology:

-

Preparation: Before entering the lab, don the required PPE: a laboratory coat, chemical splash goggles, and nitrile gloves.[7]

-

Work Area Setup: Ensure the chemical fume hood is operational.[7] Line the work surface with absorbent, disposable pads to contain any minor spills.

-

Weighing the Solid:

-

Perform all weighing operations inside the fume hood to contain any dust.[6]

-

Use an anti-static weigh boat or glassine paper to prevent the fine powder from dispersing due to static electricity.

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution:

-

Place the solvent in an appropriately sized flask equipped with a magnetic stirrer.

-

Slowly add the weighed this compound to the solvent to avoid splashing.[7]

-

Keep the container covered to the extent possible during dissolution.

-

-

Experimental Use: Maintain a safe distance from reactions and use appropriate shielding if the procedure involves heating or pressure.[7] Avoid all direct contact with the substance.[7]

-

Decontamination: All glassware and surfaces that have come into contact with the compound must be decontaminated.[7] Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container, followed by a thorough wash with soap and water.[7]

-

Waste Disposal:

-

Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or personal clothing. Dispose of single-use items in the hazardous waste container.[7] Always wash hands thoroughly after removing PPE.[6][11]

Emergency Procedures

In the event of an accident, a structured and rapid response is crucial.

Caption: A decision-making flowchart for emergency responses.

-

Spill Response:

-

Personal Safety First: Evacuate non-essential personnel from the immediate area.[1] Ensure you are wearing appropriate PPE before addressing the spill.

-

Containment: For small spills, cover with an inert absorbent material such as vermiculite or sand.[12]

-

Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[12] Avoid creating dust.[1] Ventilate the area and decontaminate the spill surface.[1]

-

-

Personal Exposure & First Aid:

-

Inhalation: If inhaled, move the person into fresh air.[13] If breathing is difficult or stops, give artificial respiration.[12] Consult a physician immediately.[13]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[12][13] Consult a physician.[13]

-

Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[2][3] Consult a physician.[13]

-

Ingestion: Never give anything by mouth to an unconscious person.[13] Rinse the mouth with water and consult a physician.[13] Do NOT induce vomiting.[12]

-

-

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][13]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[1][12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][13]

-

Data Summary

While a complete dataset for this compound is limited, the following table consolidates available information for the target compound and its close structural analogs.

| Property | Value | Compound |

| Chemical Formula | C₁₁H₉NO₃ | This compound |

| CAS Number | 75433-99-7[14] | This compound |

| Molecular Weight | 203.19 g/mol [15] | 6-Methoxyquinoline-3-carboxylic acid (Isomer) |

| Appearance | White to pale yellow crystal/powder (Expected) | - |

| Melting Point | 280 °C (decomposition)[2][16] | 6-Methoxyquinoline-4-carboxylic acid (Isomer) |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible substances.[2][3] | General recommendation |

| Incompatible Materials | Strong oxidizing agents, strong acids.[5][12] | General recommendation |

References

- 1. chemos.de [chemos.de]

- 2. tcichemicals.com [tcichemicals.com]

- 3. aksci.com [aksci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. actylislab.com [actylislab.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. 6-METHOXY-QUINOLINE-2-CARBOXYLIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. 6-METHOXY-QUINOLINE-2-CARBOXYLIC ACID | 75433-99-7 [chemicalbook.com]

- 15. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

Investigating the Mechanism of Action of 6-Methoxyquinoline-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoline-2-carboxylic acid belongs to the quinoline class of heterocyclic compounds, a scaffold known for a diverse range of biological activities. While direct and extensive studies on the mechanism of action of this compound are limited in publicly available literature, research on structurally related analogs provides significant insights into its potential biological targets and pathways. This technical guide consolidates the current understanding based on these related compounds, focusing on three primary potential mechanisms: antagonism of the metabotropic glutamate receptor 1 (mGluR1), inhibition of P-glycoprotein (P-gp), and disruption of tubulin polymerization. This document outlines the signaling pathways, provides detailed experimental protocols for key assays, and presents available quantitative data to facilitate further investigation and drug development efforts.

Potential Mechanisms of Action

Based on the bioactivity of closely related 6-methoxyquinoline derivatives, three potential mechanisms of action for this compound are proposed:

-

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism: Derivatives of 2-substituted quinoline-6-carboxamides have demonstrated antagonistic activity against mGluR1, a G-protein coupled receptor (GPCR) involved in excitatory neurotransmission.[1]

-

P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinoline analogs have been shown to inhibit the function of P-glycoprotein, a key transporter involved in multidrug resistance.

-

Tubulin Polymerization Inhibition: N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines and 5-amino-2-aroylquinolines have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds are believed to act by binding to the colchicine site on tubulin.

Signaling Pathways

mGluR1 Signaling Pathway

Metabotropic glutamate receptor 1 is a Gq-coupled GPCR. Upon activation by glutamate, it initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism of mGluR1 by a compound like this compound would block these downstream effects.

P-glycoprotein Efflux Mechanism

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to efflux a wide variety of substrates out of the cell. Inhibition of P-gp by this compound would lead to the intracellular accumulation of P-gp substrates, such as certain chemotherapeutic drugs or fluorescent dyes like Rhodamine 123.

Tubulin Polymerization Dynamics

Tubulin dimers (alpha and beta tubulin) polymerize to form microtubules, a crucial component of the cytoskeleton involved in mitosis. This process is dynamic, with constant polymerization and depolymerization. Inhibitors of tubulin polymerization, such as colchicine and potentially this compound, bind to tubulin dimers, preventing their incorporation into microtubules and leading to microtubule depolymerization and cell cycle arrest.

Quantitative Data

Table 1: Bioactivity of 6-Methoxyquinoline Analogs

| Compound Class | Target | Assay | Key Compound Example | IC50 Value (µM) | Reference |

| 2-Amino/Methoxy Quinoline-6-carboxamides | mGluR1 | Ca2+ Flux Assay | Compound 13c | 2.16 | [1] |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | Tubulin | Tubulin Polymerization | Compound 4a | 0.85 | |

| 5-Amino-2-aroylquinolines | Tubulin | Tubulin Polymerization | Compound 87 | 1.6 | |

| 6-Methoxy-2-arylquinolines | P-glycoprotein | Rhodamine 123 Efflux | Compounds 5a & 5b | More potent than Verapamil |

Experimental Protocols

mGluR1 Antagonism: Calcium Flux Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to mGluR1 activation and its inhibition by a test compound.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human mGluR1 in appropriate media.

-

Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then add varying concentrations of this compound (or vehicle control) and incubate.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then add a known concentration of an mGluR1 agonist (e.g., glutamate) and immediately begin recording fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium release. The inhibitory effect of the compound is determined by the reduction in this fluorescence signal. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.

Methodology:

-

Cell Culture: Use a cell line that overexpresses P-glycoprotein (e.g., a multidrug-resistant cancer cell line) and a corresponding parental sensitive cell line.

-

Cell Plating: Seed cells in a 96-well plate and allow them to attach.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control.

-

Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate to allow for cellular uptake.

-

Efflux and Measurement: Wash the cells to remove extracellular Rhodamine 123 and replace with fresh media (containing the test compound). Incubate to allow for P-gp-mediated efflux.

-

Lysis and Fluorescence Reading: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Increased intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer on ice. Prepare a stock solution of GTP.

-

Reaction Setup: In a 96-well plate on ice, add tubulin, GTP, and various concentrations of this compound. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Place the plate in a spectrophotometer or fluorescence plate reader pre-warmed to 37°C.

-

Measurement: Monitor the change in absorbance at 340 nm (for turbidity) or the change in fluorescence (if using a fluorescent reporter) over time.

-

Data Analysis: Polymerization of tubulin results in an increase in turbidity or fluorescence. Inhibition is observed as a decrease in the rate and extent of this increase. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is yet to be established, the activities of its structural analogs strongly suggest potential roles as an mGluR1 antagonist, a P-glycoprotein inhibitor, or a tubulin polymerization inhibitor. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the systematic investigation of these potential mechanisms. Further research, employing the outlined assays, is crucial to elucidate the precise molecular targets and to validate the therapeutic potential of this compound.

References

Navigating the Solubility Landscape of 6-Methoxyquinoline-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 6-methoxyquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of its behavior in various solvent systems. While specific quantitative solubility data for this compound is not publicly available at present, this guide furnishes qualitative solubility information for a closely related isomer, 6-methoxyquinoline-4-carboxylic acid, and outlines a comprehensive, generalized experimental protocol for solubility determination.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring both a carboxylic acid and a methoxy-substituted quinoline ring, suggests a nuanced solubility profile that is critical for its handling, formulation, and bioavailability. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating viable drug products.

Solubility Profile

Precise, quantitative solubility data for this compound remains to be published in peer-reviewed literature. However, valuable insights can be gleaned from the reported solubility of its structural isomer, 6-methoxyquinoline-4-carboxylic acid. The following table summarizes the available qualitative solubility information for this related compound.

| Solvent | Solubility |

| Water | Slightly soluble |

| Ether | Slightly soluble |

| Alcohol | Slightly soluble |

Table 1: Qualitative Solubility of 6-Methoxyquinoline-4-carboxylic Acid

The term "slightly soluble" indicates that the compound does not dissolve readily in these solvents at standard temperature and pressure. The presence of the polar carboxylic acid group contributes to some aqueous solubility, which is likely pH-dependent. In acidic conditions, the carboxylic acid will be protonated, potentially reducing solubility in water, while in alkaline conditions, the formation of a carboxylate salt would be expected to enhance aqueous solubility. The quinoline ring system, being largely aromatic and nonpolar, contributes to its solubility in organic solvents like ether and alcohol.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a robust and validated experimental methodology is required. The following section details a standard protocol based on the equilibrium shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The amount of solid added should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: The vials are agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the excess solid to sediment. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation prior to filtration can also be employed to facilitate the separation of the solid and liquid phases.

-

Sample Preparation for Analysis: A precise aliquot of the clear, filtered supernatant is diluted with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

HPLC Analysis: The diluted sample is injected into the HPLC system. The concentration of this compound is determined by comparing the peak area of the analyte to a standard curve prepared from solutions of known concentrations.

-

Data Analysis: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

A Technical Guide to Quantum Chemical Calculations for 6-Methoxyquinoline-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals